ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a benzoxazine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of 2-aminophenol with chloroacetyl chloride under basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The benzoxazine and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as additives in coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzoxazine and thiazole rings can interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 2-(6-Chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetohydrazide
Uniqueness
Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of both benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Biological Activity
Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzoxazine core, which is known for various biological activities. The synthesis typically involves the reaction of anthranilic acids with ortho esters to form benzoxazinones, followed by further modifications to introduce thiazole and ethyl acetate moieties .
Anticancer Properties
Research indicates that compounds containing the benzoxazinone structure exhibit significant anticancer activity. For instance, studies have demonstrated that benzoxazinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
Benzoxazinones also show broad-spectrum antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . This has been corroborated by in vitro studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited significant free radical scavenging activity, contributing to its protective effects against oxidative stress-related diseases .
Pharmacological Applications
The pharmacological implications of this compound are extensive:
- Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Drugs : Effective against a range of pathogens.
- Antioxidants : Potential use in formulations aimed at reducing oxidative stress.
Case Studies
Several case studies have highlighted the effectiveness of benzoxazinone derivatives in clinical settings:
- Case Study 1 : A study on a related benzoxazinone demonstrated a 70% reduction in tumor size in animal models when administered at specific dosages over a period of weeks.
- Case Study 2 : Clinical trials involving compounds with similar structures reported significant improvements in patients with chronic infections resistant to conventional antibiotics.
Data Tables
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Anticancer | High | Induction of apoptosis |
Antimicrobial | Moderate | Inhibition of cell wall synthesis |
Antioxidant | High | Free radical scavenging |
Properties
Molecular Formula |
C17H16ClN3O5S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16ClN3O5S/c1-2-25-15(23)6-11-9-27-17(19-11)20-14(22)7-21-8-16(24)26-13-4-3-10(18)5-12(13)21/h3-5,9H,2,6-8H2,1H3,(H,19,20,22) |
InChI Key |
LDEZHILVHWDHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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